4-chloro-N-methyl-N-phenylbenzamide
Overview
Description
4-chloro-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H12ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-methyl-N-phenylbenzamide consists of a benzamide group attached to a phenyl group and a methyl group . The average mass of the molecule is 245.704 Da .Physical And Chemical Properties Analysis
4-chloro-N-methyl-N-phenylbenzamide is a solid substance . Its molecular weight is 231.68 . The InChI code for this compound is 1S/C13H10ClNO/c14-11-8-6-10 (7-9-11)13 (16)15-12-4-2-1-3-5-12/h1-9H, (H,15,16) .Scientific Research Applications
Synthesis and Structural Analysis
4-Chloro-N-Methyl-N-Phenylbenzamide has been a subject of interest in synthesis and structural analysis. For instance, He et al. (2014) synthesized a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, and explored its structural properties using various spectroscopic methods. This research provides valuable insights into the structural characteristics of compounds in this category, highlighting their potential in material science and chemistry (He et al., 2014).
Anticonvulsant Properties
Research has also been conducted on the anticonvulsant properties of similar compounds. Bailleux et al. (1995) studied a series of 4-nitro-N-phenylbenzamides and found them effective in controlling seizures in mice. This implies that derivatives of 4-Chloro-N-Methyl-N-Phenylbenzamide could have potential applications in the development of new anticonvulsant drugs (Bailleux et al., 1995).
Chemical Reactions and Stability
The chemical reactivity and stability of similar compounds have been studied in different environments. O'Conner and Ramage (1977) explored the rate constants of reaction of 4-chloro-N-phenylbenzamide in aqueous sulphuric acid, providing insights into its stability and reactivity under various conditions. Understanding these properties is crucial for its application in chemical synthesis and pharmaceutical research (O'Conner & Ramage, 1977).
Biologically Active Compounds Synthesis
The synthesis of biologically active compounds using derivatives of 4-Chloro-N-Methyl-N-Phenylbenzamide has been a research focus. Ienascu et al. (2009) synthesized new derivatives with an o-hydroxybenzamide structure, aiming to obtain compounds with biological activity. This indicates the potential of 4-Chloro-N-Methyl-N-Phenylbenzamide derivatives in medicinal chemistry (Ienascu et al., 2009).
Antifungal Activity
Research on the antifungal activity of related compounds has been conducted. Wen-liang (2011) synthesized 2-Chloro-N-phenylbenzamide and evaluated its effectiveness against certain fungal species. This suggests that 4-Chloro-N-Methyl-N-Phenylbenzamide and its derivatives could be explored for antifungal applications (Wen-liang, 2011).
Safety And Hazards
The safety data sheet for 4-chloro-N-methyl-N-phenylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-N-methyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDYQGMWPAPVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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